Hulupinic Acid

Description

Origin and Natural Occurrence within Humulus lupulus L. (Hops)

Hulupinic acid is a naturally occurring compound found in the hop plant, Humulus lupulus L. medchemexpress.comnih.gov It has been identified in various parts of the plant, including the cones, which are used in brewing. scielo.brishs.orgcabidigitallibrary.org The concentration of this compound can vary depending on the hop variety, age, and storage conditions. kvasnyprumysl.czbeerandbrewing.com It is considered a constituent of the "hard resin" of hops. tandfonline.com

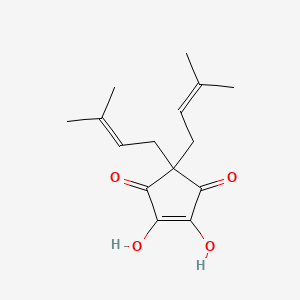

This compound can be found in hydroethanolic extracts of Humulus lupulus, where it has been characterized as one of the main phenolic compounds based on peak area in chromatographic analyses. scielo.brresearchgate.net Its molecular formula is C₁₅H₂₀O₄. nih.govscielo.br

Role as a Prominent Oxidation Product of Hop Acids

This compound is primarily formed through the oxidation of hop beta-acids (lupulones). scielo.brbeerandbrewing.com This oxidation process can occur during the aging and storage of hops, a process accelerated by exposure to oxygen. ishs.orgcabidigitallibrary.orgkvasnyprumysl.czbeerandbrewing.com Specifically, hulupones, which are themselves oxidation products of beta-acids, can further break down into the non-bitter this compound during storage. researchgate.netaimspress.com

The formation of this compound is part of a series of chemical transformations that hop acids undergo. researchgate.net While alpha-acids isomerize to form the characteristic bitter iso-alpha-acids during wort boiling, beta-acids oxidize to form compounds like hulupones, which can then convert to this compound. scielo.brbeerandbrewing.com Although present, the concentration of this compound in beer is often considered negligible. kvasnyprumysl.cz

Significance within the Broader Context of Hop-Derived Bioactive Compounds

Hops are a rich source of a diverse array of bioactive compounds, including alpha-acids, beta-acids, and prenylflavonoids. scielo.braimspress.com this compound is one of many such compounds and its significance is an area of active research. thieme-connect.com While some oxidation products of beta-acids, like hulupones, contribute to the bitterness of beer, this compound itself is not considered to have a significant bitter taste. kvasnyprumysl.czresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxy-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9(2)5-7-15(8-6-10(3)4)13(18)11(16)12(17)14(15)19/h5-6,16-17H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNXLCGOZLVUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487235 | |

| Record name | hulupinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hulupinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1891-42-5 | |

| Record name | Hulupinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hulupinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hulupinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HULUPINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9VEA3Z9GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167 - 168 °C | |

| Record name | Hulupinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preclinical Investigation of Hulupinic Acid S Biological Activities

Anti-inflammatory and Antineuroinflammatory Activities

Studies have explored the capacity of hulupinic acid and related hop compounds to modulate inflammatory responses, particularly in the context of cellular models of inflammation and neuroinflammation.

Inhibition of Nitric Oxide (NO) Production

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). e-fas.org Research has shown that this compound may have an inhibitory effect on NO production in macrophage RAW 264.7 cells. targetmol.cn

Macrophage RAW 264.7 cells are a standard model used to study inflammation. When these cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, they produce inflammatory mediators, including NO. nih.gov this compound has been identified as a potential inhibitor of NO production in these cells. targetmol.cn The anti-inflammatory activity of various compounds is often evaluated by their ability to reduce NO levels in LPS-stimulated RAW 264.7 cells. e-fas.orgnih.govthaiscience.info

Table 1: Effect of this compound on NO Production in RAW 264.7 Cells

| Cell Line | Stimulant | Treatment | Observed Effect |

|---|---|---|---|

| RAW 264.7 | Lipopolysaccharide (LPS) | This compound | Inhibition of Nitric Oxide (NO) production targetmol.cn |

Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. nih.gov Extracts from hops, which contain this compound, have demonstrated an inhibitory effect on NO production in LPS-induced microglial cells. acs.org While specific studies isolating the effect of this compound are ongoing, the general anti-neuroinflammatory potential of hop-derived compounds is recognized. acs.org

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of compounds like this compound are often mediated through their interaction with key signaling pathways that regulate the expression of inflammatory genes.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. frontiersin.orgcusabio.com The activation of the NF-κB pathway is a key step in the inflammatory response. nih.gov Research indicates that the anti-inflammatory activity of some hop extracts is attributed to the inhibition of NF-κB activation. researchgate.net This suppression prevents the translocation of NF-κB into the nucleus, thereby downregulating the production of inflammatory mediators. biomolther.orgnih.gov

The production of high levels of NO during inflammation is catalyzed by the enzyme inducible nitric oxide synthase (iNOS). researchgate.netbehmedicalbulletin.org The expression of the iNOS gene is regulated by the NF-κB signaling pathway. nih.gov Therefore, by inhibiting NF-κB, compounds can suppress the expression of iNOS, leading to reduced NO production. nih.gov Studies on hop extracts and their constituents have shown a correlation between their anti-inflammatory effects and the downregulation of iNOS expression. researchgate.net

Table 2: Modulation of Inflammatory Pathways by Hop-Related Compounds

| Pathway/Enzyme | Effect | Mechanism |

|---|---|---|

| NF-κB Signaling | Suppression | Inhibition of activation, preventing nuclear translocation of NF-κB subunits. researchgate.netbiomolther.orgnih.gov |

| iNOS Expression | Inhibition | Downregulation of iNOS gene expression, often as a consequence of NF-κB inhibition. researchgate.netnih.gov |

Influence on Mitogen-Activated Protein Kinases (MAPK) and Activator Protein 1 (AP-1) Pathways (Contextual to Hop Bitter Acids)

Hop bitter acids, a class of compounds to which this compound belongs, have demonstrated the ability to interfere with key signaling pathways involved in cellular processes like proliferation and inflammation. spandidos-publications.comnih.gov Preclinical studies have specifically highlighted their inhibitory effects on the Mitogen-Activated Protein Kinases (MAPK) and Activator Protein 1 (AP-1) pathways. spandidos-publications.comnih.gov

In a study using hepatocellular carcinoma (HCC) cells, extracts rich in both α-acids and β-acids from the hop plant Humulus lupulus were investigated. The findings revealed that these bitter acids could suppress the phosphorylation of ERK1/2, a key component of the MAPK pathway. spandidos-publications.com This inhibition was observed at a concentration of 5 µg/ml for both types of extracts, with the β-acid rich extract showing a more pronounced effect. spandidos-publications.com

Furthermore, the same study demonstrated a downregulation of AP-1 activity in HepG2 cells following treatment with the hop bitter acid extracts. spandidos-publications.com AP-1 is a transcription factor that is often activated by the MAPK signaling cascade and plays a crucial role in tumor development and progression. The inhibition of both ERK1/2 phosphorylation and subsequent AP-1 activity suggests a potential mechanism by which hop bitter acids may exert their biological effects. spandidos-publications.com

Another study investigating the anti-inflammatory properties of hop bitter acids in fibroblasts also reported the inhibition of AP-1 transactivation. nih.gov This research showed that α-acids and β-acids were effective at blocking the activation of this transcription factor, further supporting the role of these compounds in modulating inflammatory and proliferative signaling pathways. nih.gov

| Compound/Extract | Concentration | Target Pathway | Effect | Reference |

|---|---|---|---|---|

| α-acid rich extract | 5 µg/ml | ERK1/2 Phosphorylation (MAPK) | Significant reduction | spandidos-publications.com |

| β-acid rich extract | 5 µg/ml | ERK1/2 Phosphorylation (MAPK) | Significant reduction (more potent than α-extract) | spandidos-publications.com |

| α-acid rich extract | 5 µg/ml | AP-1 Activity | Downregulation | spandidos-publications.com |

| β-acid rich extract | 5 µg/ml | AP-1 Activity | Downregulation | spandidos-publications.com |

Anxiolytic Potential within Humulus lupulus Extracts

Extracts from Humulus lupulus, commonly known as hops, have been traditionally used for their sedative and anxiolytic properties. scielo.brencyclopedia.pub Modern preclinical research is beginning to uncover the scientific basis for these effects, with a significant focus on the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. nih.govrestorativemedicine.orghormones.gr

Investigation of Gamma-Aminobutyric Acid (GABA) Neurotransmission Modulation

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activity is crucial for regulating neuronal excitability and anxiety. frontiersin.org Several components of hop extracts, including bitter acids, have been found to interact with the GABAergic system. encyclopedia.pubrestorativemedicine.org

In vitro studies have shown that hop extracts can modulate the function of GABAA receptors, which are the primary targets for anxiolytic drugs like benzodiazepines. scielo.brscielo.br Research suggests that certain constituents within hops can enhance the activity of these receptors, leading to a calming effect. encyclopedia.pub For instance, a study using molecular docking techniques found that several compounds from Humulus lupulus exhibited a good affinity for GABA receptors, in some cases outperforming the well-known anxiolytic drug, diazepam. nih.gov

Furthermore, research has indicated that the sedative effects of hops may be mediated by an increase in the function of GABAA receptors. encyclopedia.pub Both α-acids and β-acids, the major classes of hop bitter acids, are believed to contribute to these effects. restorativemedicine.org While α-acids have been associated with significant sedative properties, β-acids appear to have antidepressant activity with fewer sedative effects, likely through their influence on GABA neurotransmission. restorativemedicine.orghormones.gr

A hydroethanolic extract of Humulus lupulus, which was found to contain this compound as one of its main phenolic compounds, has been noted for its anxiolytic properties. scielo.brscielo.br This further supports the role of bitter acids and their derivatives in the calming effects attributed to hop extracts.

Antioxidant Properties (as a component of hop extracts)

Hop extracts are recognized for their antioxidant properties, which are attributed to a variety of constituent compounds, including bitter acids and polyphenols. mdpi.comencyclopedia.pub These compounds have the ability to scavenge free radicals and reduce oxidative stress, which is implicated in a range of health issues. mdpi.com

Humulones and lupulones, the main classes of hop bitter acids, are considered major contributors to the antioxidant capacity of hops. encyclopedia.pub this compound, a degradation product of β-acids, is also a component of these extracts. aimspress.com The antioxidant activity of hop extracts has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. encyclopedia.pubherbapolonica.pl

Studies have demonstrated that different hop varieties exhibit varying levels of antioxidant activity, which is correlated with their chemical composition. nih.gov For example, research comparing different hop genotypes found significant differences in their antioxidant potential as measured by FRAP and Oxygen Radical Absorbance Capacity (ORAC) methods. nih.gov The antioxidant effects of these extracts are important not only for their potential health benefits but also in the context of brewing, where they help prevent oxidation and preserve the quality of beer. nih.gov

The antioxidant properties of hop compounds are believed to be a contributing factor to their other observed biological activities, such as their anti-inflammatory effects. researchgate.net

| Hop Genotype | FRAP Value (μmol TE/g DW) | ORAC Value (μmol TE/g DW) | Reference |

|---|---|---|---|

| Savinjski golding | 101.6 | Not Reported | nih.gov |

| Styrian Eureka | 63.5 | Not Reported | nih.gov |

| Caucasus S353 P15 | 97.2 | Not Reported | nih.gov |

| Dekorativny (Russia) S248 | 90.0 | Not Reported | nih.gov |

| Belgium S367 P157 | 86.4 | Not Reported | nih.gov |

| Early promise (England) S68 | 85.9 | Not Reported | nih.gov |

| Canada S353 P15 | 82.8 | Not Reported | nih.gov |

TE/g DW = Trolox equivalent per gram of dry weight

Antibacterial and Biocidal Activity

Hop compounds, particularly the bitter acids, have long been recognized for their antibacterial properties, a characteristic that has been historically utilized in the brewing industry to prevent spoilage. mdpi.comcibd.org.uk this compound, as a derivative of hop bitter acids, is part of this group of compounds with antimicrobial potential. aimspress.com

Role in Bacterial Contamination Control

The primary mechanism of the antibacterial action of hop bitter acids, such as iso-α-acids, is their function as ionophores. nih.govbayern.de They disrupt the proton motive force across the cytoplasmic membrane of susceptible bacteria by dissipating the pH gradient. nih.govresearchgate.net This disruption hinders the uptake of essential nutrients, ultimately leading to cell death. nih.gov This activity is particularly effective against Gram-positive bacteria. nih.govbayern.de

The antibacterial efficacy of hop compounds is influenced by factors such as pH, with increased activity observed at lower pH levels. bayern.descilit.com This is because the undissociated form of the weak acids is more potent, and lower pH increases the concentration of this form. bayern.de

The resistance of some spoilage bacteria, such as certain strains of Lactobacillus brevis, to hop compounds has also been a subject of study. researchgate.net Understanding the mechanisms of both the antibacterial action and bacterial resistance is crucial for effective microbial control in industries like brewing. nih.gov The antibacterial properties of hop extracts and their components continue to be an area of research for their potential application as natural preservatives. mdpi.com

Mechanistic Insights and Cellular Targets of Hulupinic Acid

Detailed Analysis of Nitric Oxide Production Pathways

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation. humann.comnih.govwikipedia.org Its production is tightly regulated, primarily through the enzymatic activity of nitric oxide synthases (NOS). nih.govwikipedia.org In inflammatory conditions, the inducible isoform, iNOS, is upregulated, leading to a significant increase in NO production. nih.govmdpi.com

Hulupinic acid has demonstrated inhibitory effects on the production of nitric oxide. chemfaces.comnih.gov Studies have shown that it can interfere with the pathways leading to NO synthesis, particularly in the context of an inflammatory response.

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation in vitro. biomolther.org Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, in combination with interferon-gamma (IFN-γ), potently induces the production of nitric oxide. nih.gov

Research has specifically examined the effects of this compound on this cell line. An ethyl acetate (B1210297) soluble fraction of hops, from which this compound was isolated, displayed significant inhibitory activity on NO production in LPS and IFN-γ-stimulated RAW 264.7 cells. chemfaces.comnih.gov Subsequent testing of the isolated this compound confirmed its role in this inhibitory action. chemfaces.comnih.gov This suggests that this compound directly or indirectly targets cellular components within macrophages to suppress the inflammatory cascade that leads to NO synthesis.

Regulatory Effects on Key Inflammatory Mediators

The anti-inflammatory properties of this compound extend to its influence on central regulatory molecules that govern the expression of pro-inflammatory genes.

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates the expression of numerous genes involved in inflammation, including iNOS. nih.govnih.govmdpi.com In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govmdpi.com Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. nih.govmdpi.com This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. nih.gov

While direct studies on this compound's effect on NF-κB are not extensively detailed in the provided search results, its ability to inhibit iNOS, a known NF-κB target gene, suggests a potential regulatory role. nih.gov Other compounds isolated from hops have been shown to modulate NF-κB signaling, and it is plausible that this compound shares this mechanism. researchgate.net The regulation of NF-κB can occur at multiple levels, including the prevention of IκB degradation or the direct inhibition of NF-κB's ability to bind to DNA. mdpi.commdpi.com

The increased production of nitric oxide during inflammation is primarily mediated by the enzyme inducible nitric oxide synthase (iNOS). nih.govnih.gov Therefore, compounds that inhibit NO production may do so by either suppressing the expression of the iNOS gene or by directly inhibiting the enzymatic activity of the iNOS protein.

Studies have confirmed that this compound exhibits inhibitory activity on the production of NO in macrophage RAW 264.7 cells. chemfaces.comnih.gov This indicates an interference with the iNOS pathway. The suppression of NO production points towards either a reduction in the amount of iNOS protein being synthesized, possibly through the aforementioned regulation of NF-κB, or a direct interaction with the iNOS enzyme that reduces its catalytic efficiency. nih.gov The available data strongly supports the inhibitory effect on NO production, which is a hallmark of iNOS activity modulation. targetmol.cn

Potential Modulation of Neurotransmitter Systems (Inferred from Anxiolytic Studies)

Extracts from Humulus lupulus have been traditionally used for their sedative and anxiolytic properties. researchgate.netscielo.br While direct studies on this compound's specific role in neurotransmitter modulation are limited, inferences can be drawn from studies on hop extracts containing this compound.

The anxiolytic effects of plant-derived compounds are often attributed to their interaction with neurotransmitter systems, such as the GABAergic system. scielo.br For instance, some flavonoids have been shown to modulate the γ-aminobutyric acid (GABA) system to produce their biological effects. scielo.br Research on hop extracts suggests a potential interaction with the GABAergic neurotransmission. researchgate.net Furthermore, some studies indicate that hop constituents may also interact with serotonin (B10506) and melatonin (B1676174) receptor subtypes. researchgate.net Given that this compound is a component of anxiolytic hop extracts, it is plausible that it contributes to these effects by modulating one or more of these neurotransmitter systems, though further research is needed to confirm its specific targets. researchgate.netscielo.br

Assessment of Cellular Viability and Cytotoxicity in Bioactivity Studies

When evaluating the biological activity of a compound, it is crucial to determine whether its effects are due to a specific molecular interaction or simply a result of cellular toxicity. nih.govnih.gov Therefore, cell viability and cytotoxicity assays are integral components of bioactivity studies. researchgate.netmdpi.com

In the context of studies investigating the anti-inflammatory effects of this compound, it is standard practice to assess its impact on the viability of the cell lines used, such as RAW 264.7 macrophages. chemfaces.comnih.gov This ensures that the observed reduction in nitric oxide production is a specific inhibitory effect and not a consequence of cell death. The research indicating the inhibitory activity of this compound on NO production in these cells was conducted in a manner that accounted for cell viability, suggesting that the compound is active at non-toxic concentrations. chemfaces.comnih.gov The characterization of this compound in hydroethanolic extracts of Humulus lupulus used for anxiolytic studies also implies that the observed biological effects are not due to general toxicity. researchgate.net

Data Tables

Table 1: Effect of this compound on Nitric Oxide (NO) Production in RAW 264.7 Macrophages

| Cell Line | Stimulant(s) | Compound | Observed Effect | Reference(s) |

| RAW 264.7 | LPS and IFN-γ | Ethyl acetate fraction of Humulus lupulus (containing this compound) | Potent inhibitory activity on NO production | chemfaces.comnih.gov |

| RAW 264.7 | LPS and IFN-γ | This compound (isolated) | Inhibitory activity on NO production | chemfaces.comnih.gov |

Table 2: Summary of Inferred Mechanisms of Action for this compound

| Biological Process | Potential Mechanism | Supporting Evidence | Reference(s) |

| Inflammation | Inhibition of NF-κB signaling pathway | Inhibition of iNOS, a known NF-κB target gene. Other hop compounds modulate NF-κB. | nih.govnih.govresearchgate.net |

| Direct or indirect inhibition of iNOS activity | Demonstrated reduction in NO production in stimulated macrophages. | chemfaces.comnih.govtargetmol.cn | |

| Anxiolysis | Modulation of GABAergic neurotransmission | Inferred from studies on anxiolytic hop extracts containing this compound. | researchgate.netscielo.brresearchgate.net |

| Interaction with serotonin and melatonin receptors | Inferred from in vitro binding experiments with hop extracts. | researchgate.net |

Biosynthesis and Metabolic Transformations of Hulupinic Acid

Pathways of Formation as an Oxidation Product of Hop Acids

Hulupinic acid is not a primary biosynthetic product in hops but rather a secondary compound formed through the oxidative degradation of hop bitter acids. Its presence and concentration are indicative of the aging and storage conditions of the hops.

Derivation from Hulupons and Beta-Acids

Contrary to being a direct oxidation product of alpha-acids (humulones), scientific literature indicates that this compound is primarily a degradation product of beta-acids (lupulones) via an intermediate compound class known as hulupones. nih.govmdpi.comresearchgate.net Beta-acids are highly susceptible to oxidation, a process that is initiated by airborne oxygen. ishs.orgactahort.org During this process, beta-acids, such as lupulone (B1675512) and its analogues colupulone (B1216029) and adlupulone, are converted into their corresponding hulupones (e.g., cohulupulone from colupulone). beerandbrewing.com These hulupones are themselves relatively stable intermediates but can undergo further degradation. beerandbrewing.com One of the key subsequent transformation pathways for hulupones is their conversion into the non-bitter this compound. nih.govmdpi.comresearchgate.net Studies have identified both hulupones and this compound in beers that were exclusively hopped with pre-oxidized pure beta-acids, confirming this pathway. ishs.orgactahort.org While alpha-acids also oxidize, they form different compounds, primarily humulinones, which can further degrade into other molecules like 4′-hydroxy-allohumulinones. acs.orgbarthhaas.com

The general oxidative pathway is as follows: Beta-Acids (Lupulones) → Hulupones → this compound

Influence of Post-Harvest Processing and Storage on this compound Content

The formation of this compound is significantly influenced by the handling of hops after they are harvested. mdpi.com Factors such as processing methods and, most critically, storage conditions, dictate the rate of oxidative degradation of beta-acids and the subsequent appearance of this compound.

Losses of the primary hop acids begin as soon as the hops are harvested. mdpi.com The key drivers for this degradation are exposure to oxygen and elevated temperatures. barthhaas.compurdue.edu Post-harvest processes like kilning, baling, and pelleting can damage the lupulin glands, exposing the hop resins to oxygen and accelerating oxidation. barthhaas.com

During storage, these oxidative changes continue. Research has shown a clear correlation between storage time and temperature and the decrease in beta-acids and the corresponding increase in their oxidation products, including hulupones. barthhaas.comresearchgate.net Since hulupones are the direct precursors to this compound, conditions that favor hulupone (B1617202) formation will invariably lead to an increase in this compound content over time. nih.govresearchgate.net Studies tracking the chemical composition of stored hops have clearly identified hulupones as major products in oxidized hops. acs.orgacs.org

The Hop Storage Index (HSI) is a common measure of hop freshness, reflecting the ratio of oxidized to non-oxidized hop acids. nih.gov A higher HSI value indicates greater degradation of the primary alpha- and beta-acids, and consequently, a higher potential for the presence of downstream oxidation products like this compound. nih.gov For example, long-term storage, especially at room temperature with access to air, results in a significant drop in beta-acid concentrations (up to 51-83% loss after one year), creating a large pool of precursors for this compound formation. researchgate.net

Context within the Broader Hop Bitter Acid Biosynthesis Pathways

While this compound is a product of degradation rather than direct biosynthesis, its precursors—the beta-acids—are central products of the hop's secondary metabolism. Therefore, this compound is intrinsically linked to the complex biosynthetic pathways operating within the lupulin glands of Humulus lupulus.

Relationship to Other Prenylflavonoids and Phloroglucinol (B13840) Derivatives in Humulus lupulus

The biosynthesis of all major hop bitter acids (both alpha- and beta-acids) originates from a common structural core: a phloroglucinol derivative. researchgate.netishs.org Phloroglucinol itself is a key precursor in the synthesis of a wide range of secondary metabolites in hops, including both the bitter acids and prenylflavonoids like xanthohumol (B1683332). ishs.orgmdpi.com

The pathway for bitter acids begins when an acyl-CoA starter molecule, derived from branched-chain amino acid (BCAA) degradation (e.g., isovaleryl-CoA from leucine), is condensed with three molecules of malonyl-CoA. researchgate.netnih.gov This reaction, catalyzed by the enzyme valerophenone (B195941) synthase (VPS), forms an acylated phloroglucinol ring, such as phlorisovalerophenone. researchgate.netnih.gov This core structure is then subjected to a series of prenylation steps—the addition of dimethylallyl diphosphate (B83284) (DMAPP) groups—to build the final alpha- and beta-acid molecules. researchgate.net Beta-acids (lupulones) are more heavily prenylated than alpha-acids (humulones). researchgate.net

Since this compound is a direct descendant of beta-acids, it shares this foundational link to the phloroglucinol class of compounds. acs.orgnih.gov Researchers isolating and identifying compounds from hops often find this compound alongside other phloroglucinol derivatives and various prenylflavonoids, highlighting their shared chemical lineage within the plant. acs.orgnih.govsigmaaldrich.comacs.org Therefore, this compound can be seen as a terminal product downstream of the main hop bitter acid biosynthetic pathway, representing a chemical transformation of a key phloroglucinol-derived metabolite.

Table of Mentioned Compounds

| Compound Name |

|---|

| Adlupulone |

| Adhumulone |

| Alpha-Acids |

| Beta-Acids |

| Cohulupulone |

| Colupulone |

| Dimethylallyl diphosphate (DMAPP) |

| 4′-hydroxy-allohumulinones |

| This compound |

| Hulupones |

| Humulinones |

| Humulones |

| Isovaleryl-CoA |

| Lupulone |

| Lupulones |

| Malonyl-CoA |

| Phlorisovalerophenone |

| Phloroglucinol |

Methodological Approaches in Hulupinic Acid Research

Isolation and Purification Techniques from Natural Sources

The initial step in studying hulupinic acid involves its extraction and purification from its natural source, the hop plant (Humulus lupulus). As this compound is often formed from the degradation of other hop acids, such as hulupones, the condition and treatment of the plant material are critical. aimspress.com

Researchers employ several methods to obtain extracts rich in this compound and other hop derivatives. The choice of solvent and extraction conditions significantly influences the resulting chemical profile.

Solvent Extraction : A common approach involves using organic solvents. Hydroethanolic (ethanol and water) mixtures are effective for creating initial extracts. researchgate.net In some protocols, hop pellets are first stored under conditions that promote the oxidation of native α- and β-acids and then extracted with warm water. tandfonline.comresearchgate.net Subsequent liquid-liquid partitioning, for instance, using dichloromethane (B109758) under acidic conditions, can selectively isolate fractions containing oxidized bitter acids like this compound. tandfonline.com High-purity ethanol (B145695) (e.g., 96%) has also been used with sonication to produce extracts. researchgate.net

Supercritical Fluid Extraction (SFE) : SFE, particularly with carbon dioxide (CO2), is a modern, "green" alternative to traditional solvent extraction. researchgate.net It is highly efficient for separating various hop constituents. While SFE is a general method for hop compounds, it can be tailored to isolate specific fractions. researchgate.nethvg-germany.de

Chromatographic Techniques : Following initial extraction, various chromatographic methods are essential for purifying this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for both the analysis and purification of hop acids. hvg-germany.de Techniques like counter-current chromatography have also been successfully applied to separate the complex mixture of bitter acid congeners and isomers found in hop extracts.

Bioactivity-guided fractionation is a systematic process used to isolate specific bioactive compounds from a complex mixture. This strategy relies on testing the biological activity of fractions at each stage of separation to guide the purification process toward the active constituent.

A key example in this compound research involves its isolation based on anti-inflammatory potential. acs.org The process is as follows:

An initial crude extract of Humulus lupulus is prepared.

This extract is tested for a specific biological activity, such as the inhibition of nitric oxide (NO) production in macrophage cells, a marker for anti-inflammatory effects. acs.org

If the crude extract shows significant activity, it is separated into several simpler fractions using techniques like solvent partitioning (e.g., with ethyl acetate). acs.org

Each fraction is then tested again for the same bioactivity. The most potent fraction is selected for further separation.

This cycle of separation and bioassay is repeated until a pure, active compound is isolated and identified.

Through this targeted approach, this compound was successfully isolated from an active ethyl acetate (B1210297) fraction of a hops extract, demonstrating its contribution to the extract's anti-neuroinflammatory properties. acs.org

Structural Elucidation Methodologies

Once isolated, the precise chemical structure of this compound must be determined. This is achieved through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds like this compound. jchps.comresearchgate.net By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

For this compound, a suite of NMR experiments is typically used:

1D NMR :

¹H NMR (Proton NMR) : Identifies the different types of protons in the molecule and their neighboring protons, offering clues about the carbon skeleton. oxinst.comslideshare.net

¹³C NMR (Carbon NMR) : Determines the number and types of carbon atoms (e.g., carbonyl, alkene, aliphatic). oxinst.com

2D NMR : These experiments reveal correlations between nuclei, allowing chemists to piece together the molecular puzzle.

COSY (Correlation Spectroscopy) : Shows which protons are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence) : Maps protons directly to the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows longer-range couplings between protons and carbons (2-4 bonds away), which is crucial for connecting molecular fragments.

The combined data from these NMR techniques were instrumental in confirming the complete and unambiguous structure of this compound following its isolation from hop β-acid transformation products. acs.orgnih.govcapes.gov.br

Mass spectrometry (MS) provides precise information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) goes a step further by fragmenting the molecule and analyzing the resulting pieces, which offers deep structural insights.

These techniques are often coupled with a separation method like HPLC, in a configuration known as HPLC-ESI-MS/MS (High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry). This combination allows for the separation, detection, identification, and quantification of this compound in complex mixtures like beer or hop extracts. acs.orgnih.gov In studies, this compound was identified by its specific mass-to-charge ratio and fragmentation pattern. researchgate.netresearchgate.net

| Parameter | Observation | Interpretation |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O₄ | Confirmed by High-Resolution MS |

| Molecular Weight | 264.32 g/mol | Calculated from the molecular formula |

| Ionization Mode | Negative (ESI) | Formation of a deprotonated molecule |

| Parent Ion (m/z) | 263.5 [M-H]⁻ | Deprotonated molecular ion |

| Key Fragment Ion (m/z) | 194.0 | Characteristic fragment |

| Key Fragment Ion (m/z) | 126.1 | Characteristic fragment |

In Vitro Pharmacological Assays

To understand the biological effects of this compound at a cellular level, researchers use a variety of in vitro (test-tube or cell-culture-based) assays. These controlled experiments are fundamental to identifying potential therapeutic properties.

A significant area of investigation for this compound has been its anti-inflammatory activity. aimspress.com The primary assay used in this context is the Nitric Oxide (NO) Inhibition Assay . acs.orginnovareacademics.innih.gov

Cell-Based Assays for Nitric Oxide Production (e.g., LPS-induced RAW 264.7 macrophages, BV-2 microglial cells)

A key area of research into the bioactivity of this compound revolves around its potential anti-inflammatory effects. A common method to assess this is by measuring the production of nitric oxide (NO), a signaling molecule that plays a significant role in inflammation. Excessive NO production is often associated with inflammatory conditions, and its synthesis is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS) in immune cells like macrophages.

To investigate the influence of this compound on NO production, researchers frequently employ cell-based assays using specific cell lines. The most common of these is the murine macrophage cell line, RAW 264.7. mdpi.comnih.gov In these experiments, the macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which mimics an inflammatory response and induces the expression of iNOS, leading to a surge in NO production. mdpi.comnih.gov The effect of this compound is then determined by introducing it to the cell culture and measuring the subsequent levels of nitrite, a stable metabolite of NO, in the culture medium using the Griess reagent. mdpi.com

Another relevant cell line used in this context is the BV-2 microglial cell line. chemmethod.comnih.gov Microglia are the resident immune cells of the central nervous system, and their activation and subsequent production of inflammatory mediators like NO are implicated in neuroinflammatory processes. chemmethod.comnih.gov Similar to the RAW 264.7 model, BV-2 cells are stimulated with LPS to induce an inflammatory state, and the inhibitory effect of compounds on NO production is quantified. chemmethod.comnih.gov

Research has indicated that this compound may possess an inhibitory effect on nitric oxide production in RAW 264.7 macrophage cells. Specifically, one study determined the half-maximal inhibitory concentration (IC50) for the inhibition of LPS/IFN-gamma-induced NO production in mouse RAW264.7 cells by this compound.

| Assay | Cell Line | Stimulant | This compound Finding |

| Nitric Oxide Production | RAW 264.7 | LPS/IFN-gamma | IC50 > 100 μM nih.gov |

This table summarizes the findings related to this compound's effect on nitric oxide production in a common cell-based assay.

Assessment of Cell Proliferation and Viability (e.g., MTT Assay)

When evaluating the biological effects of a compound, it is crucial to determine whether it affects cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose. nih.govnih.gov This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. nih.gov The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. nih.gov

The MTT assay can be used to assess the cytotoxicity of a compound. nih.govguidetopharmacology.org A decrease in cell viability in the presence of the compound would suggest a cytotoxic effect. Conversely, the assay can also provide information on cell proliferation by measuring cell numbers at different time points. nih.gov While the MTT assay is a standard technique for assessing the effects of natural compounds on cell viability, specific studies detailing the cytotoxic or proliferative effects of isolated this compound using this method are not extensively documented in the reviewed literature. However, it remains a fundamental methodological approach in the broader research context of compounds isolated from natural sources.

Enzyme Activity Assays (e.g., iNOS Activity)

To further understand the mechanism by which a compound may inhibit nitric oxide production, researchers can perform direct enzyme activity assays. chemmethod.comjournalagent.com Since inducible nitric oxide synthase (iNOS) is the primary enzyme responsible for the high-output production of NO during inflammation, investigating a compound's effect on its activity is a logical step.

These assays typically involve measuring the conversion of the substrate, L-arginine, to L-citrulline, a co-product of NO synthesis. chemmethod.com The activity of iNOS can be assessed in cell lysates or with purified enzyme. The potential inhibitory effect of a compound like this compound would be determined by its ability to reduce the rate of this conversion. While the observed inhibition of NO production by this compound in cell-based assays strongly suggests an interaction with the iNOS pathway, direct enzymatic assays would be required to confirm whether this compound acts as a direct inhibitor of the iNOS enzyme. Current literature accessible does not provide specific results from iNOS enzyme activity assays conducted with purified this compound.

Quantitative Analytical Methodologies

Accurate and precise quantification of this compound in various matrices, such as hop-derived products and biological samples, is essential for quality control and research purposes. To achieve this, sophisticated analytical techniques are employed.

High-Performance Liquid Chromatography with Various Detectors (HPLC-DAD-ESI/HRMS)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For the analysis of this compound and other related hop constituents, reversed-phase HPLC is commonly used.

To detect and quantify the separated compounds, HPLC systems are often coupled with various detectors:

Diode-Array Detector (DAD): This detector measures the absorbance of the eluting compounds across a range of UV-visible wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment.

Electrospray Ionization (ESI) Mass Spectrometry (MS): ESI is a soft ionization technique that generates gas-phase ions from the liquid eluent. These ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). This provides highly specific molecular weight information.

High-Resolution Mass Spectrometry (HRMS): When coupled with HPLC, HRMS provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a compound. This high level of accuracy is invaluable for the unambiguous identification of this compound, especially in complex matrices.

The combination of these techniques, often in the form of HPLC-DAD-ESI/HRMS, provides a powerful platform for the identification and quantification of this compound. For instance, studies have utilized HPLC-ESI-MS/MS for the simultaneous detection and quantitation of bitter-tasting beta-acid transformation products, including this compound, in beer.

Ultrahigh-Performance Supercritical Fluid Chromatography for Related Constituents

A more recent and "greener" alternative to HPLC for the analysis of hop constituents, including this compound, is ultrahigh-performance supercritical fluid chromatography (UHPSFC). nih.govguidetopharmacology.org This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

UHPSFC offers several advantages over traditional HPLC, including:

Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for faster analysis times.

Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of organic solvents, making it a more environmentally friendly method.

High Efficiency: UHPSFC can achieve high-resolution separations.

One study established a UHPSFC-based method for the separation and quantification of five prenylated constituents of hops, including this compound. nih.govguidetopharmacology.org The method demonstrated good selectivity, accuracy, precision, and linearity, with a baseline separation of the compounds achieved in less than five minutes. nih.govguidetopharmacology.org This protocol was successfully applied to quantify these constituents in dietary supplements, an herbal medicinal product, and hop flowers. nih.govguidetopharmacology.org In the analyzed hop flower samples, this compound was found to be a major component. nih.govguidetopharmacology.org

| Analytical Technique | Key Features | Application for this compound | Reference |

| HPLC-DAD-ESI/HRMS | High separation efficiency, spectral and mass-to-charge ratio data, accurate mass determination. | Identification and quantification in complex matrices like beer. | |

| UHPSFC | Fast analysis, reduced organic solvent use, high resolution. | Rapid separation and quantification in hops, dietary supplements, and herbal products. | nih.govguidetopharmacology.org |

This interactive table summarizes the key quantitative analytical methodologies used in this compound research.

Future Directions and Emerging Research Avenues for Hulupinic Acid

Comprehensive Elucidation of Molecular Signaling Pathways and Cellular Targets

Future research must prioritize a detailed mapping of the molecular signaling cascades and specific cellular targets modulated by Hulupinic acid. Preliminary studies have indicated that its biological activities, particularly its anti-inflammatory effects, are linked to the modulation of key inflammatory pathways.

A primary area of investigation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. nih.govmdpi.comnih.gov Hop bitter acids, a class to which this compound is related, have been shown to exert anti-inflammatory activity by inhibiting the NF-κB pathway. mdpi.comresearchgate.net This inhibition can occur by preventing the phosphorylation and subsequent degradation of IκB, the endogenous inhibitor that sequesters NF-κB in the cytoplasm. mdpi.com Blocking this step prevents NF-κB's translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like cyclo-oxygenase 2 (COX-2). mdpi.comnih.gov

Furthermore, this compound has been directly implicated in the inhibition of nitric oxide (NO) production in macrophage cell lines. aimspress.com Research has confirmed the inhibition of NO production and inducible nitric oxide synthase (iNOS) expression by hulupinic acids. researcher.life This strongly suggests that the iNOS enzyme is a key cellular target. The overproduction of NO is a hallmark of chronic inflammation, and its suppression by this compound is a significant finding that warrants deeper investigation into the upstream signaling events, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), which are known to regulate iNOS expression. qiagen.com While studies have pointed to the Keap1/Nrf2 pathway as another potential target, the precise mechanisms remain to be fully elucidated. mdpi.com

Table 1: Known & Potential Molecular Targets of this compound and Related Hop Compounds

| Target/Pathway | Observed Effect | Compound Studied | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition in macrophage RAW 264.7 cells | This compound | aimspress.com |

| iNOS Expression | Inhibition | Hulupinic acids | researcher.life |

| NF-κB Signaling | Inhibition of activation | Hop Extracts / Iso-α-acids | nih.govmdpi.com |

| IκB Phosphorylation | Inhibition | Xanthohumol (B1683332) (in combination) | mdpi.com |

| COX-2 Enzyme | Decreased activity | Hop Extracts | nih.gov |

Advanced Preclinical Studies for Therapeutic Efficacy (including in vivo models where applicable)

A critical next step in the research trajectory of this compound is the transition from in vitro characterization to advanced preclinical studies using in vivo models. Currently, there is a notable gap in the scientific literature regarding the therapeutic efficacy of isolated this compound in animal models for specific diseases.

While related hop compounds have shown promise in vivo—for instance, iso-α-acids have been studied for improving memory impairment in murine models of Alzheimer's disease and for reducing metabolic inflammation—these findings cannot be directly extrapolated to this compound. researchgate.netxiahepublishing.com Likewise, matured hop extracts containing a mixture of oxidized acids have undergone some in vivo safety and efficacy studies. nih.gov However, to establish the specific contribution and potential of this compound, studies with the purified compound are essential.

Future preclinical research should focus on developing and utilizing relevant animal models to test the therapeutic efficacy of this compound based on its promising in vitro activities. nih.gov This includes:

Inflammatory Disease Models: Using models of arthritis, inflammatory bowel disease, or neuroinflammation to validate the anti-inflammatory and antineuroinflammatory effects observed in cell cultures. mdpi.commdpi.com

Cancer Models: Investigating the potential anti-proliferative effects suggested for bitter acids in general by using xenograft mouse models of various cancers. scielo.br

Neuroprotection Models: Employing animal models of neurodegenerative diseases like Parkinson's or Alzheimer's to explore the potential neuroprotective activities of this compound. researcher.lifenih.govmdpi.com

Metabolic Disorder Models: Utilizing models of obesity and diabetes to investigate the compound's potential role in improving insulin (B600854) sensitivity and lipid metabolism, as suggested for other hop bitter acids. nih.govrug.nl

These studies are crucial for determining the pharmacokinetic and pharmacodynamic properties of this compound, establishing effective dose ranges, and providing the necessary evidence to support any future clinical evaluation. barnys.cz

Investigation of Synergistic Effects with Other Phytochemicals from Hops

The complex phytochemical profile of hops (Humulus lupulus L.) suggests that the biological effects of its individual components may be enhanced through synergistic interactions. Future research should systematically investigate the potential synergistic effects between this compound and other prominent hop-derived compounds, such as xanthohumol, humulones, and lupulones.

Evidence for synergy among hop constituents already exists. For example, the combination of the prenylflavonoid xanthohumol with other phytochemicals has been shown to synergistically inhibit the NF-κB signaling pathway, a key driver of inflammation. mdpi.com Similarly, studies on the antimicrobial properties of hop extracts have found that the crude extract can act synergistically with conventional antibiotics, an effect not replicated by xanthohumol alone, indicating that other compounds in the mixture are contributing to this potentiation. mdpi.com Research has also demonstrated that combinations of nobiletin (B1679382) and xanthohumol can sensitize colorectal cancer stem cells to standard chemotherapy. mdpi.com

These findings provide a strong rationale for exploring the synergistic potential of this compound. Key research questions include:

Does this compound enhance the anti-inflammatory or anti-cancer effects of xanthohumol?

Can a combination of this compound and humulones or lupulones achieve greater therapeutic efficacy at lower concentrations than the individual compounds, potentially reducing off-target effects?

Are there synergistic antimicrobial effects when this compound is combined with other hop acids against foodborne pathogens or antibiotic-resistant bacteria?

Investigating these interactions could lead to the development of more potent and effective botanical formulations or nature-inspired drug combinations.

Table 2: Examples of Synergism Among Hop Phytochemicals

| Compound Combination | Biological Activity | Study Finding | Reference |

|---|---|---|---|

| Xanthohumol + EGCG + HA | Anti-inflammatory | Synergistic reduction of ROS, NO, and inflammatory cytokines via NF-κB inhibition. | mdpi.com |

| Crude Hop Extract + Antibiotics | Antimicrobial | Synergistic or additive effect against Gram-positive bacteria. | mdpi.com |

| Nobiletin + Xanthohumol + Chemotherapy | Anti-cancer | Synergistic reduction in viability of chemoresistant colorectal cancer stem cells. | mdpi.com |

Development of Novel Analytical and Preparative Methods for Specific this compound Derivatives

As research into the biological activities of this compound progresses, the need for advanced analytical and preparative methods becomes increasingly critical. The identification and isolation of specific this compound derivatives, which may possess unique or enhanced activities, depend on the development of sophisticated and efficient separation techniques.

Currently, several methods are employed for the analysis of this compound and related compounds. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS/MS), is a powerful tool for the characterization and quantification of this compound in complex hop extracts. nih.govnih.gov More recently, ultrahigh-performance supercritical fluid chromatography (SFC) has been established as a rapid and environmentally friendly alternative to liquid chromatography for the baseline separation of this compound and other prenylated hop constituents. mdpi.com

For isolation, preparative HPLC is a standard technique. nih.gov Methodologies have been developed to fractionate total bitter acid oxides from hops, which involves extraction and subsequent chromatographic separation. nih.govscilit.com The structural elucidation of isolated compounds relies on spectroscopic techniques, including 1D/2D Nuclear Magnetic Resonance (NMR) and electronic circular dichroism (ECD) spectroscopy. mdpi.comaimspress.com

Future development in this area should focus on:

Method Optimization: Refining existing HPLC and SFC methods to improve the resolution and sensitivity for detecting trace-level this compound derivatives.

Preparative Scale-Up: Developing scalable and cost-effective preparative chromatography methods to produce high-purity this compound and its derivatives in quantities sufficient for extensive preclinical testing.

Derivative-Specific Analysis: Creating targeted analytical methods for newly identified derivatives to facilitate their quantification and study their formation and stability.

Table 3: Current Analytical and Preparative Techniques for this compound

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| HPLC-DAD-ESI-MS/MS | Analytical | Characterization and quantification in extracts. | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Analytical | Rapid and "green" separation and quantification. | mdpi.com |

| Preparative HPLC | Preparative | Isolation and purification of matured hop bitter acids. | nih.govnih.gov |

Exploration of New Biological Activities Beyond Inflammation and Anxiolysis

While the anti-inflammatory and anxiolytic properties of hop compounds are areas of active research, emerging evidence suggests that this compound may possess a broader spectrum of biological activities. nih.govresearchgate.net Future investigations should aim to explore these novel therapeutic frontiers.

Antimicrobial Activity: Hop acids are known for their antimicrobial properties, which have been historically utilized in brewing for preservation. scilit.comresearchgate.net Recent research has begun to examine the specific effects of individual compounds. One study investigated the antimicrobial activity of this compound, alongside xanthohumol and lupulon, against the foodborne pathogen Listeria monocytogenes. uni-bayreuth.de This points toward a potential application in food safety and as a natural antimicrobial agent. Further studies are needed to screen this compound against a wider range of pathogenic bacteria, including antibiotic-resistant strains, and fungi.

Anti-Cancer Activity: The potential of hop bitter acids as cancer chemopreventive agents is an area of growing interest. scielo.br General anti-proliferative and anti-tumor effects have been reported for bitter acids and related compounds. researchgate.netmdpi.comjpccr.eu For example, research on other natural compounds like betulinic acid shows that they can induce apoptosis and arrest the cell cycle in various cancer cell lines. jpccr.eu Exploring whether this compound shares these capabilities, and elucidating the molecular mechanisms involved—such as the induction of apoptosis or inhibition of metastasis—could open up new avenues for its use in oncology. frontiersin.org

Neuroprotective Effects: Beyond anxiolysis, there is potential for this compound to exert neuroprotective effects. Hop extracts and their components are being investigated for their ability to modulate neuroinflammation, a key factor in neurodegenerative diseases. mdpi.comaimspress.com The demonstrated antineuroinflammatory activity of α-acid derivatives, including this compound, in microglial cells provides a strong basis for this line of inquiry. mdpi.com Future studies could explore its potential to protect neurons from oxidative stress, excitotoxicity, and other insults relevant to conditions like Alzheimer's and Parkinson's disease. researcher.life

Metabolic Regulation: Several studies have described the ability of iso-α-acids to improve metabolic disorders by affecting body weight, glucose tolerance, and lipid metabolism. mdpi.comnih.gov Given that this compound is a related hop acid, investigating its effects on metabolic pathways, such as those governed by PPAR receptors, could reveal a potential role in managing metabolic syndrome and type 2 diabetes. rug.nlucalgary.ca

Q & A

Q. What are the validated methods for isolating Hulupinic acid from natural sources, and how do extraction solvents influence purity?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) is common. Purity is assessed via HPLC with UV detection (λ = 254 nm) and compared against commercial standards. Solvent polarity impacts the extraction of co-eluting terpenoids, necessitating iterative optimization .

Q. How can researchers ensure accurate structural characterization of this compound using spectroscopic techniques?

Structural elucidation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HR-MS). Key spectral markers include olefinic proton signals (δ 5.2–5.6 ppm) and carbonyl carbons (δ 170–180 ppm). Cross-validation with published data (e.g., CAS RN 1891-42-5) and X-ray crystallography (if crystalline) is critical to confirm stereochemistry .

Q. What are the best practices for quantifying this compound in complex matrices like plant extracts?

Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water + 0.1% formic acid) is recommended. Calibration curves using purified this compound (≥95% purity) should span 0.1–100 µg/mL. Matrix effects can be mitigated via standard addition or solid-phase extraction (SPE) cleanup .

Advanced Research Questions

Q. What synthetic strategies improve the yield of this compound in total synthesis, and how are stereochemical challenges addressed?

Retrosynthetic approaches often target the bicyclic core via Diels-Alder reactions or enzymatic catalysis. Stereoselective methods, such as asymmetric hydrogenation or chiral auxiliaries, are critical for configuring the C8 and C12 centers. Yield optimization may involve microwave-assisted synthesis or flow chemistry to enhance reaction kinetics .

Q. How can conflicting reports on this compound’s antimicrobial activity be reconciled methodologically?

Discrepancies often arise from variations in microbial strains, assay conditions (e.g., broth microdilution vs. disk diffusion), or compound purity. Researchers should replicate studies under standardized CLSI guidelines, validate purity via LC-MS, and include positive controls (e.g., ampicillin). Meta-analyses of MIC (Minimum Inhibitory Concentration) data can identify strain-specific trends .

Q. What in silico models are most predictive for identifying this compound’s molecular targets in neurodegenerative disease pathways?

Molecular docking (AutoDock Vina) against targets like acetylcholinesterase (AChE) or NMDA receptors, paired with molecular dynamics simulations (GROMACS), can prioritize hypotheses. Pharmacophore modeling (MOE) and QSAR studies should integrate bioavailability parameters (logP, BBB permeability) to refine predictions .

Q. How should researchers design in vivo studies to evaluate this compound’s anti-inflammatory efficacy while minimizing off-target effects?

Use murine models (e.g., carrageenan-induced paw edema) with dose-ranging studies (10–100 mg/kg). Include pharmacokinetic profiling (plasma half-life, tissue distribution) and cytokine multiplex assays (IL-6, TNF-α). Off-target effects are minimized via co-administration of CYP450 inhibitors or prodrug formulations .

Methodological Considerations for Data Integrity

Q. What validation criteria are essential for reproducing this compound’s reported bioactivities in independent labs?

Reproducibility requires full disclosure of:

- Compound source (natural vs. synthetic) and purity certificates.

- Assay protocols (e.g., cell lines, passage numbers, serum concentrations).

- Statistical methods (e.g., ANOVA with post-hoc tests). Raw data should be archived in repositories like Zenodo or Figshare .

Q. How can researchers address discrepancies in this compound’s stability under varying storage conditions?

Stability studies (ICH Q1A guidelines) should assess degradation products via accelerated testing (40°C/75% RH for 6 months). LC-MS monitors oxidation products, while DSC (Differential Scanning Calorimetry) identifies polymorphic transitions. Long-term storage at 0–6°C in amber vials is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.